

# Spectroscopic and Synthetic Profile of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-2-methylbenzene

Cat. No.: B1657839

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the compound **1-(Dimethoxymethyl)-2-methylbenzene**, also known as o-tolualdehyde dimethyl acetal. This acetal serves as a valuable protecting group for the aldehyde functionality in o-tolualdehyde and is an important intermediate in various organic syntheses.

## Physicochemical Properties

Property	Value	Reference
CAS Number	58378-32-8	
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	
Molecular Weight	166.22 g/mol	
Exact Mass	166.0994 g/mol	
Canonical SMILES	CC1=CC=CC=C1C(OC)OC	
InChI Key	DRYPLHYCMMUGTN-UHFFFAOYSA-N	

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(Dimethoxymethyl)-2-methylbenzene**. This data is essential for the structural elucidation and quality control of the compound.

Disclaimer: The following spectroscopic data has been compiled from typical values for similar structures and referenced literature. It is intended for illustrative purposes and should be confirmed by experimental analysis.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.55 - 7.50	m	1H	Ar-H	
7.35 - 7.20	m	3H	Ar-H	
5.45	s	1H	-CH(OCH <sub>3</sub> ) <sub>2</sub>	
3.30	s	6H	-CH(OCH <sub>3</sub> ) <sub>2</sub>	
2.40	s	3H	Ar-CH <sub>3</sub>	

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
137.5	Ar-C
136.0	Ar-C
130.0	Ar-CH
128.5	Ar-CH
127.0	Ar-CH
126.0	Ar-CH
102.0	-CH(OCH <sub>3</sub> ) <sub>2</sub>
52.5	-CH(OCH <sub>3</sub> ) <sub>2</sub>
19.0	Ar-CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060-3020	m	C-H stretch (aromatic)
2990-2940	m	C-H stretch (aliphatic)
2830	m	C-H stretch (O-CH <sub>3</sub> )
1600, 1480, 1450	m-s	C=C stretch (aromatic ring)
1200-1000	s	C-O stretch (acetal)
760-740	s	C-H bend (ortho-disubstituted benzene)

## MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
166	5	[M] <sup>+</sup>
135	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
105	80	[M - CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
91	40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **1-(Dimethoxymethyl)-2-methylbenzene**.

### Synthesis Protocol: Acid-Catalyzed Acetalization of o-Tolualdehyde

The most common method for the preparation of **1-(Dimethoxymethyl)-2-methylbenzene** is the acid-catalyzed reaction of o-tolualdehyde with methanol.

Materials:

- o-Tolualdehyde
- Methanol (anhydrous)
- Trimethyl orthoformate (optional, as a water scavenger)
- Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or a few drops of concentrated sulfuric acid)
- Anhydrous sodium bicarbonate or sodium carbonate for neutralization
- Anhydrous magnesium sulfate or sodium sulfate for drying

- Appropriate glassware for reaction under anhydrous conditions (round-bottom flask, condenser, etc.)

#### Procedure:

- To a solution of o-tolualdehyde in excess anhydrous methanol, add trimethyl orthoformate.
- Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA).
- The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base such as anhydrous sodium bicarbonate to neutralize the acid catalyst.
- The mixture is filtered, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is typically achieved by distillation under reduced pressure to afford **1-(Dimethoxymethyl)-2-methylbenzene** as a colorless oil.

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (typically CDCl<sub>3</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

- **Data Acquisition:** Standard pulse sequences are used to acquire the spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed.

#### Infrared (IR) Spectroscopy:

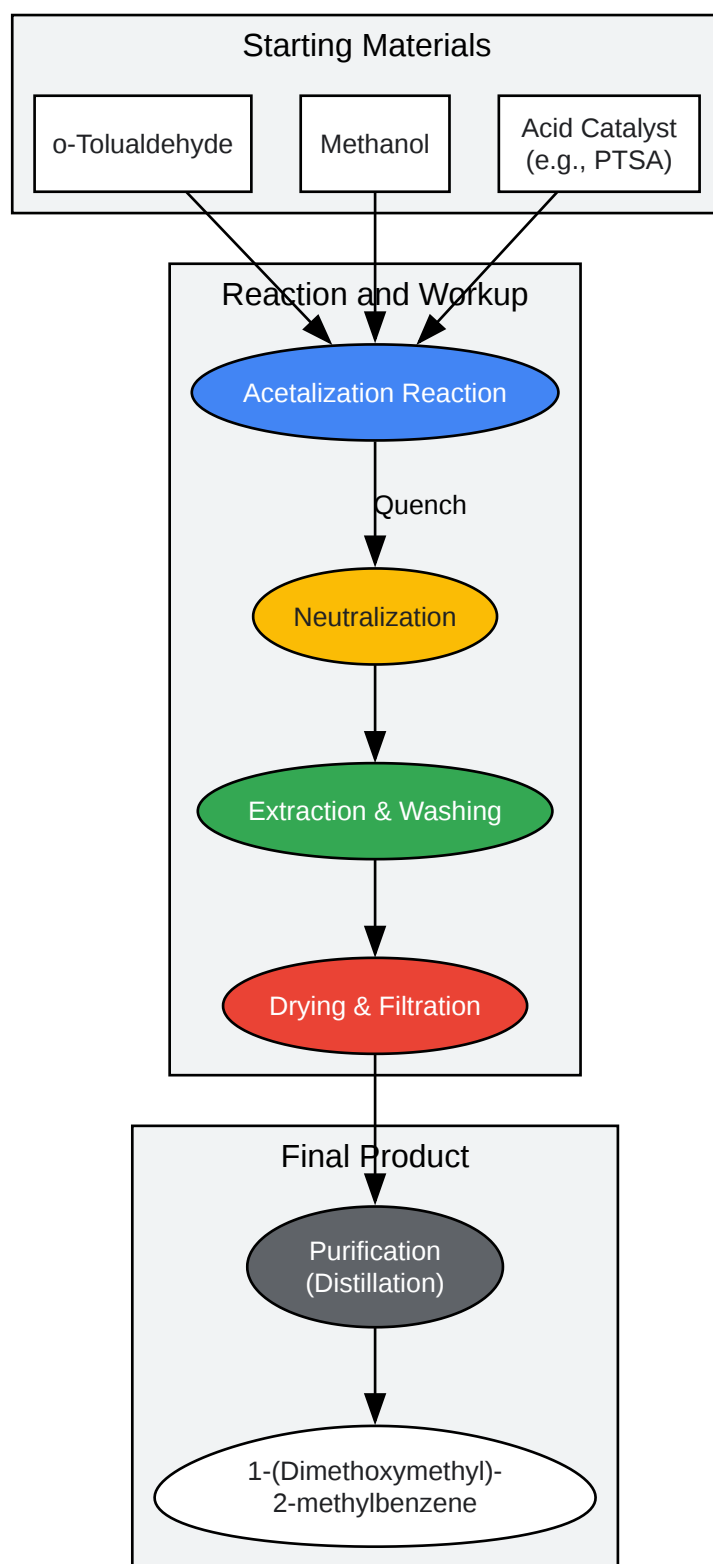
- **Sample Preparation:** A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for this type of molecule.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions.

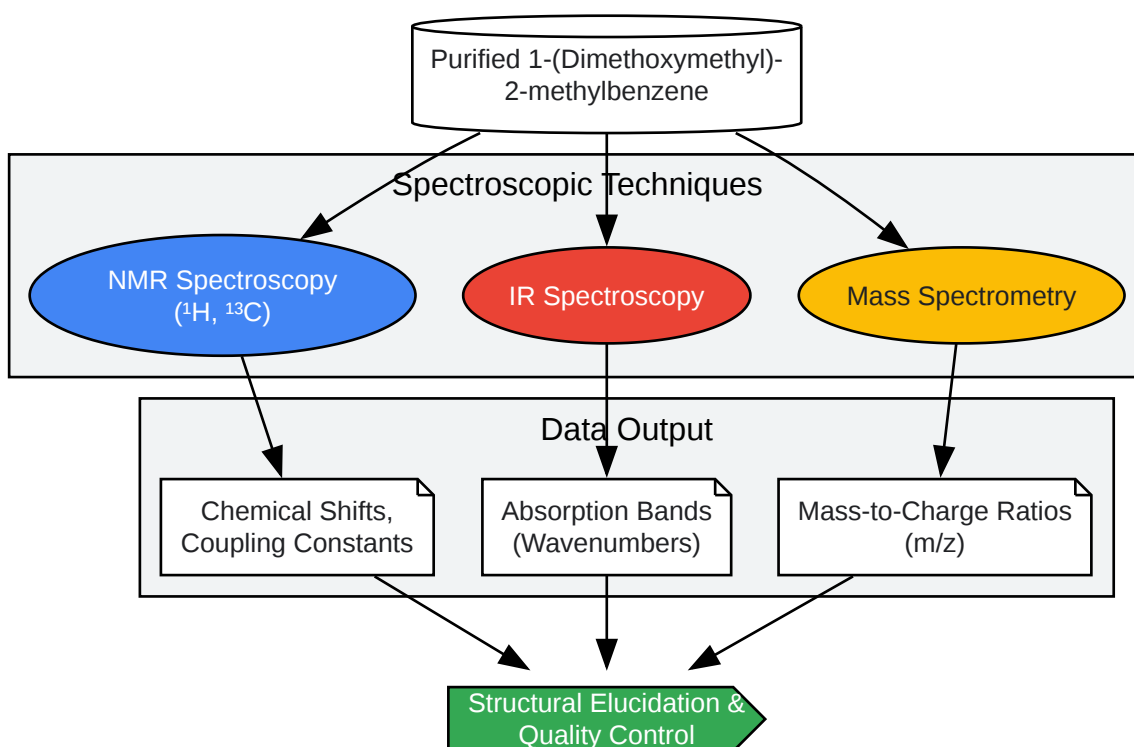
## Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and analysis of **1-(Dimethoxymethyl)-2-methylbenzene**.



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Synthetic workflow for **1-(Dimethoxymethyl)-2-methylbenzene**.



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Workflow for spectroscopic analysis and structural confirmation.

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